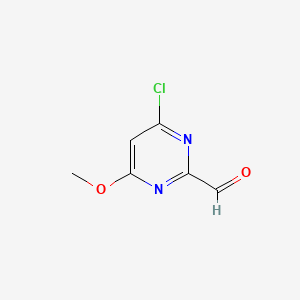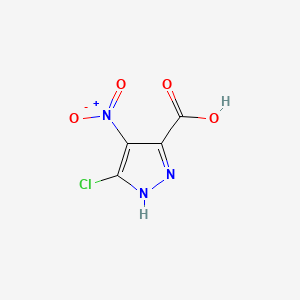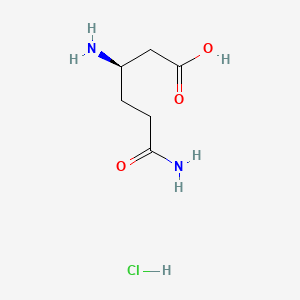
(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,6-Diamino-6-oxohexanoic acid hydrochloride is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and keto functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,6-Diamino-6-oxohexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Protection and Deprotection: The amino groups are often protected using standard protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions during the synthesis.
Oxidation and Reduction: The keto group is introduced through selective oxidation of the corresponding alcohol or by using an appropriate oxidizing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3,6-Diamino-6-oxohexanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
®-3,6-Diamino-6-oxohexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: Reduction of the keto group to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
Enzyme Inhibitors: Acts as a building block for designing enzyme inhibitors.
Metabolic Studies: Used in studies related to amino acid metabolism.
Medicine
Diagnostics: Utilized in the development of diagnostic agents.
Industry
Polymer Synthesis: Used in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of ®-3,6-Diamino-6-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The presence of both amino and keto groups allows it to form hydrogen bonds and other interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid with a similar structure but lacks the keto group.
Ornithine: Another amino acid derivative with similar properties but different functional groups.
Glutamic Acid: Contains both amino and carboxylic acid groups but differs in structure and reactivity.
Uniqueness
®-3,6-Diamino-6-oxohexanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and keto functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
(3R)-3,6-diamino-6-oxohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJADDIUIIUTC-PGMHMLKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)
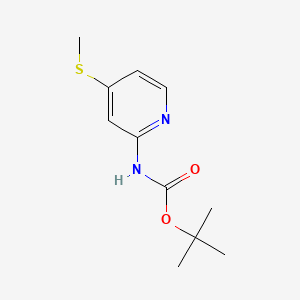

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
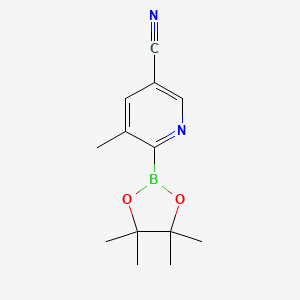

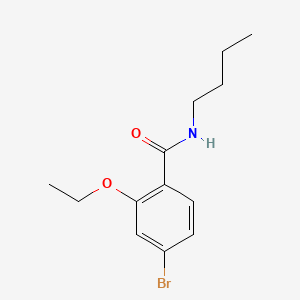
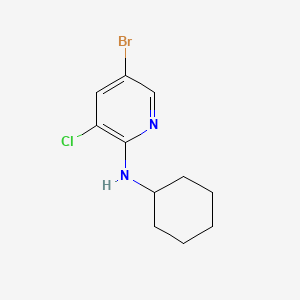
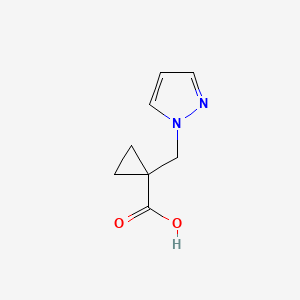
![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)
